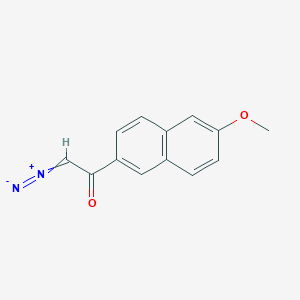![molecular formula C15H22OSe B14651590 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol CAS No. 53188-73-1](/img/structure/B14651590.png)
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a phenylselanyl group attached to a propan-2-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselanylpropane under specific conditions. One common method includes:
Starting Materials: Cyclohexanone, phenylselanylpropane, and a suitable reducing agent.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 60-80°C.
Catalysts: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylselanyl group may also interact with biological molecules, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Phenylselanyl)phenyl]-2-propanol: Similar structure but with a phenyl group instead of a cyclohexane ring.
1-[2-(Phenylselanyl)ethyl]cyclohexan-1-ol: Similar structure but with an ethyl chain instead of a propan-2-yl chain.
1-[2-(Phenylselanyl)propan-2-yl]benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a phenylselanyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
53188-73-1 |
|---|---|
Molekularformel |
C15H22OSe |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
1-(2-phenylselanylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22OSe/c1-14(2,15(16)11-7-4-8-12-15)17-13-9-5-3-6-10-13/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
ZAEXIZXILSTCRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCCCC1)O)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


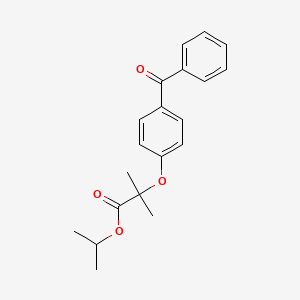
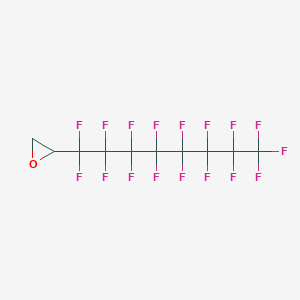


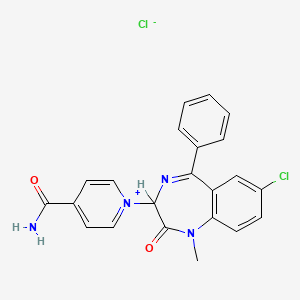

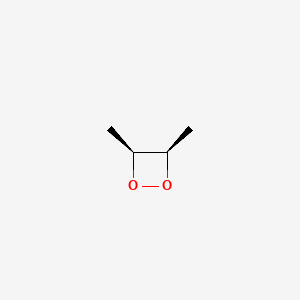
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)

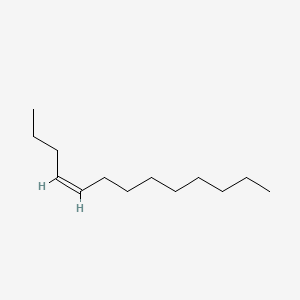

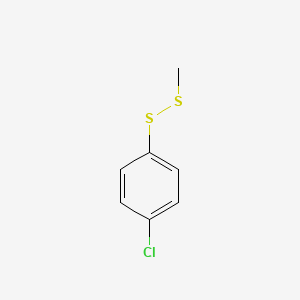
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
